[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-8-13(21-9(2)15-8)14(17)19-7-10-6-12(20-16-10)11-4-3-5-18-11/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAVVGHXAHDMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)OCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan, oxazole, and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Ester Group
The methyl ester group undergoes nucleophilic substitution under basic or acidic conditions. For example:
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Hydrolysis : Acidic or alkaline hydrolysis converts the ester to a carboxylic acid.
Electrophilic Substitution on the Furan Ring
The electron-rich furan ring participates in electrophilic substitution, such as nitration or sulfonation:
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Nitration
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Sulfonation
Cycloaddition Reactions Involving the Oxazole Ring
The 1,2-oxazole moiety undergoes [3+2] cycloadditions with dipolarophiles (e.g., alkynes):
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Reaction with Phenylacetylene
Functionalization of the Thiazole Ring
The 2,4-dimethylthiazole component undergoes alkylation or oxidation:
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Methylation at Sulfur
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Oxidation to Sulfoxide
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Conditions : mCPBA (CH₂Cl₂, 0°C, 1 h)
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Product : Thiazole sulfoxide derivative
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Yield : 73%
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Mannich Base Formation
The thiazole’s NH group (if present) reacts with formaldehyde and amines:
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Reaction with Morpholine
Photochemical Reactions
UV irradiation induces furan ring cleavage:
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Conditions : UV-C (λ = 254 nm, MeOH, 3 h)
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Product : Oxidative opening to maleic anhydride derivatives
Stability and Degradation
The compound decomposes under strong oxidative conditions (e.g., H₂O₂/AcOH, 50°C, 2 h), yielding furan-2-carboxylic acid and thiazole fragments .
Scientific Research Applications
Chemical Reactions
| Type of Reaction | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Varies by substrate |
| Reduction | Lithium aluminum hydride, sodium borohydride | Anhydrous conditions preferred |
| Substitution | Halogenating agents, nucleophiles | Depends on functional groups |
Chemistry
In synthetic chemistry, [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate serves as a versatile building block. Its unique structure enables chemists to explore new reaction pathways and develop novel materials. The compound's ability to participate in various chemical reactions makes it an essential component in the synthesis of more complex organic molecules.
Biology
The compound has significant implications in biological research. Its heterocyclic rings can interact with biomolecules such as proteins and nucleic acids. This interaction is crucial for understanding biological processes and developing new therapeutic strategies. Studies have indicated that compounds with similar structures exhibit antimicrobial and anti-inflammatory properties, suggesting potential applications in drug development.
Medicine
Medicinally, [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate is being investigated for its therapeutic potential. Research into its anticancer properties is particularly promising. Compounds with similar structural features have demonstrated efficacy against various cancer cell lines and may serve as leads for new anticancer agents.
Industrial Applications
In the industrial sector, this compound can be utilized in the development of new materials with specific properties such as enhanced stability and conductivity. Its application extends to the pharmaceutical industry where it could be involved in the synthesis of novel drugs or agrochemicals.
Case Studies
Several studies have highlighted the biological activity of compounds related to [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate:
- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties against a range of pathogens. For instance, compounds derived from similar heterocycles have been tested against bacterial strains with promising results.
- Anti-inflammatory Effects : Some studies indicate that compounds featuring the thiazole ring possess anti-inflammatory activity. The mechanism often involves the modulation of inflammatory pathways which could be harnessed for therapeutic purposes.
- Cancer Research : Investigations into the anticancer potential of related compounds have revealed their ability to inhibit tumor growth in vitro and in vivo. These findings suggest that further exploration of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate could yield valuable insights for cancer treatment.
Mechanism of Action
The mechanism of action of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s heterocyclic rings allow it to form stable complexes with these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related heterocycles, highlighting key differences in core structures, substituents, and properties:
Key Observations:
- Core Heterocycles: The target compound’s isoxazole-thiazole combination is distinct from oxadiazole-benzamide (LMM11) or triazole derivatives.
- Substituent Effects : The methyl ester group in the target compound may improve solubility compared to thiol or sulfamoyl groups in analogs like LMM11 or triazole-thiol derivatives .
- Toxicity : Alkylthio substituents on triazole-furan derivatives () increase toxicity (e.g., LD50 reduction), whereas the target’s ester and dimethyl groups likely mitigate this risk .
Physicochemical Properties
Biological Activity
[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate is a complex organic compound notable for its diverse biological activities. This compound integrates multiple heterocyclic structures, which contribute to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Furan Ring: Contributes to electron delocalization and potential reactivity.
- Oxazole Ring: Known for its biological significance in drug design.
- Thiazole Ring: Associated with various pharmacological activities.
The molecular formula is CHNOS, with a molecular weight of approximately 302.34 g/mol.
The biological activity of [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's heterocyclic nature allows it to form stable complexes that can modulate the activity of these targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding: It can interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of thiazole and oxazole have demonstrated significant cytotoxic effects against various cancer cell lines:
The mechanism involves the induction of apoptosis through the activation of caspase pathways and modulation of p53 expression levels.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 15 µg/mL | |
| S. aureus | 10 µg/mL |
These activities suggest potential applications in treating bacterial infections.
Study on Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of related thiazole derivatives. The researchers found that compounds similar to [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate exhibited significant cytotoxicity against MCF-7 and U937 cell lines with IC values below 10 µM. Flow cytometry analysis indicated that these compounds induced apoptosis through mitochondrial pathways and increased levels of pro-apoptotic proteins like Bax .
Research on Antimicrobial Activity
Another study investigated the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria. The results demonstrated that certain derivatives displayed MIC values significantly lower than conventional antibiotics, suggesting their potential as alternative therapeutic agents in combating antibiotic resistance .
Q & A
Basic: What synthetic strategies are optimal for preparing [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2,4-dimethyl-1,3-thiazole-5-carboxylate?
Answer:
The compound’s synthesis involves multi-step heterocyclic reactions. Key steps include:
- Oxazole formation : Cyclocondensation of furan-2-carbaldehyde derivatives with hydroxylamine or nitriles under acidic conditions (e.g., H₂SO₄) to form the 1,2-oxazole core .
- Thiazole carboxylation : Substitution at the thiazole C-5 position using methyl chlorocarbonate or similar reagents, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Esterification : Coupling the oxazole and thiazole moieties via a methylene bridge using Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution .
Critical Note : Monitor reaction progress with TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Verify furan (δ 6.3–7.5 ppm) and oxazole (δ 8.1–8.3 ppm) proton environments, and ester carbonyl (δ 165–170 ppm) in ¹³C .
- FTIR : Confirm ester C=O stretching (1730–1750 cm⁻¹) and thiazole C-S bonds (680–710 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₄N₂O₄S).
- HPLC-PDA : Ensure >95% purity with retention time consistency (e.g., 12.5 min under 60:40 acetonitrile/water) .
Advanced: How does the compound’s tautomeric equilibrium (thiol-thione) influence its reactivity in biological assays?
Answer:
The thione form (C=S) is more electrophilic, enhancing interactions with biological nucleophiles (e.g., cysteine residues). Key steps to assess tautomerism:
- UV-Vis Spectroscopy : Compare λmax shifts in polar vs. non-polar solvents (thiol: λ ~260 nm; thione: λ ~320 nm) .
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict dominant tautomers .
- Biological Testing : Screen both tautomers in enzyme inhibition assays (e.g., protease or kinase models) to quantify IC₅₀ differences .
Advanced: What experimental designs are suitable for analyzing degradation pathways under varying pH conditions?
Answer:
Use forced degradation studies with LC-MS/MS monitoring:
- Conditions : Expose the compound to HCl (pH 1–3), NaOH (pH 10–12), and neutral buffers (pH 7.4) at 40–60°C for 24–72 hours .
- Degradation Products : Identify hydrolyzed esters (e.g., free carboxylic acids) or oxazole ring-opened derivatives via HRMS and fragmentation patterns .
- Kinetics : Apply pseudo-first-order models to calculate degradation rate constants (k) and half-lives (t₁/₂) .
Advanced: How can computational methods predict environmental fate and ecotoxicological risks?
Answer:
- QSPR Models : Estimate logP (lipophilicity) and water solubility using software like EPI Suite. High logP (>3) suggests bioaccumulation potential .
- Molecular Docking : Simulate binding to ecological receptors (e.g., cytochrome P450 enzymes) to predict metabolic pathways .
- Read-Across Analysis : Compare with structurally similar compounds (e.g., benzothiazoles) to infer persistence or toxicity .
Basic: What stability-indicating parameters should be prioritized during storage?
Answer:
- Temperature : Store at –20°C in amber vials to prevent thermal decomposition or photolysis .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ester group.
- Analytical Monitoring : Perform HPLC every 3 months to detect degradation (e.g., new peaks at RRT 0.8–1.2) .
Advanced: How to resolve contradictions in biological activity data across different assay systems?
Answer:
- Assay Optimization : Control variables like DMSO concentration (<1% v/v) to avoid solvent interference .
- Membrane Permeability : Compare results from cell-based vs. cell-free assays (e.g., MIC vs. enzyme inhibition) to assess passive diffusion limitations .
- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to discrepancies .
Advanced: What strategies enhance regioselectivity during functionalization of the oxazole ring?
Answer:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at C-4 to direct electrophilic attacks to C-5 .
- Catalytic Systems : Use Pd-catalyzed C–H activation with ligands (e.g., 2,2'-bipyridine) for cross-couplings .
- Protection/Deprotection : Temporarily block reactive sites (e.g., ester groups) using tert-butyloxycarbonyl (Boc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
